

2-Chloro-4-(3-methoxyphenyl)pyrimidine IUPAC name and CAS number

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Compound of Interest	
Compound Name:	2-Chloro-4-(3-methoxyphenyl)pyrimidine
Cat. No.:	B1352573

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Technical Guide: 2-Chloro-4-(3-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-Chloro-4-(3-methoxyphenyl)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are foundational in numerous biologically active molecules, including several approved therapeutics. The subject compound, with its specific substitution pattern, represents a valuable chemical intermediate for the synthesis of a diverse range of potential therapeutic agents. While specific biological data for this exact molecule is limited in publicly available literature, this guide will detail its chemical properties, provide a plausible synthetic route, and discuss its potential applications based on the known activities of structurally related pyrimidine derivatives.

Chemical Identity

The nomenclature and key identifiers for the compound are as follows:

Parameter	Value
IUPAC Name	2-Chloro-4-(3-methoxyphenyl)pyrimidine
CAS Number	499195-50-5[1]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O
Molecular Weight	220.65 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-(3-methoxyphenyl)pyrimidine** is presented below. These values are critical for its handling, formulation, and application in experimental settings.

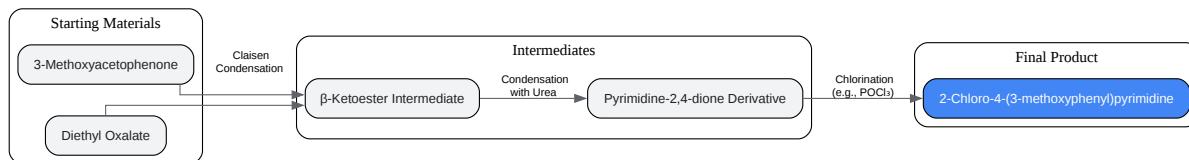
Property	Value
Appearance	Solid (predicted)
Purity	Typically ≥95% (as supplied by vendors)[1]
Solubility	Soluble in organic solvents such as DMSO and methanol (predicted)
Storage	Store in a cool, dry place away from light

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-4-(3-methoxyphenyl)pyrimidine** can be achieved through a multi-step process, leveraging established pyrimidine synthesis methodologies. A representative experimental protocol is detailed below.

General Synthetic Scheme

A common approach to synthesizing 4-aryl-2-chloropyrimidines involves the condensation of an aryl-substituted β-ketoester with urea or thiourea, followed by chlorination.



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Caption: Synthetic workflow for **2-Chloro-4-(3-methoxyphenyl)pyrimidine**.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Ketoester Intermediate

- To a solution of sodium ethoxide in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.
- Following the addition, add diethyl oxalate dropwise while maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at room temperature overnight.
- Quench the reaction with a dilute acid and extract the product with an organic solvent.
- Purify the crude product via column chromatography to yield the corresponding β-ketoester.

Step 2: Synthesis of the Pyrimidine-2,4-dione Derivative

- Reflux the β-ketoester intermediate with urea in an ethanolic solution containing a catalytic amount of a strong acid.
- Monitor the reaction by thin-layer chromatography (TLC) until completion.
- Upon cooling, the pyrimidine-2,4-dione derivative will precipitate.

- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination to Yield **2-Chloro-4-(3-methoxyphenyl)pyrimidine**

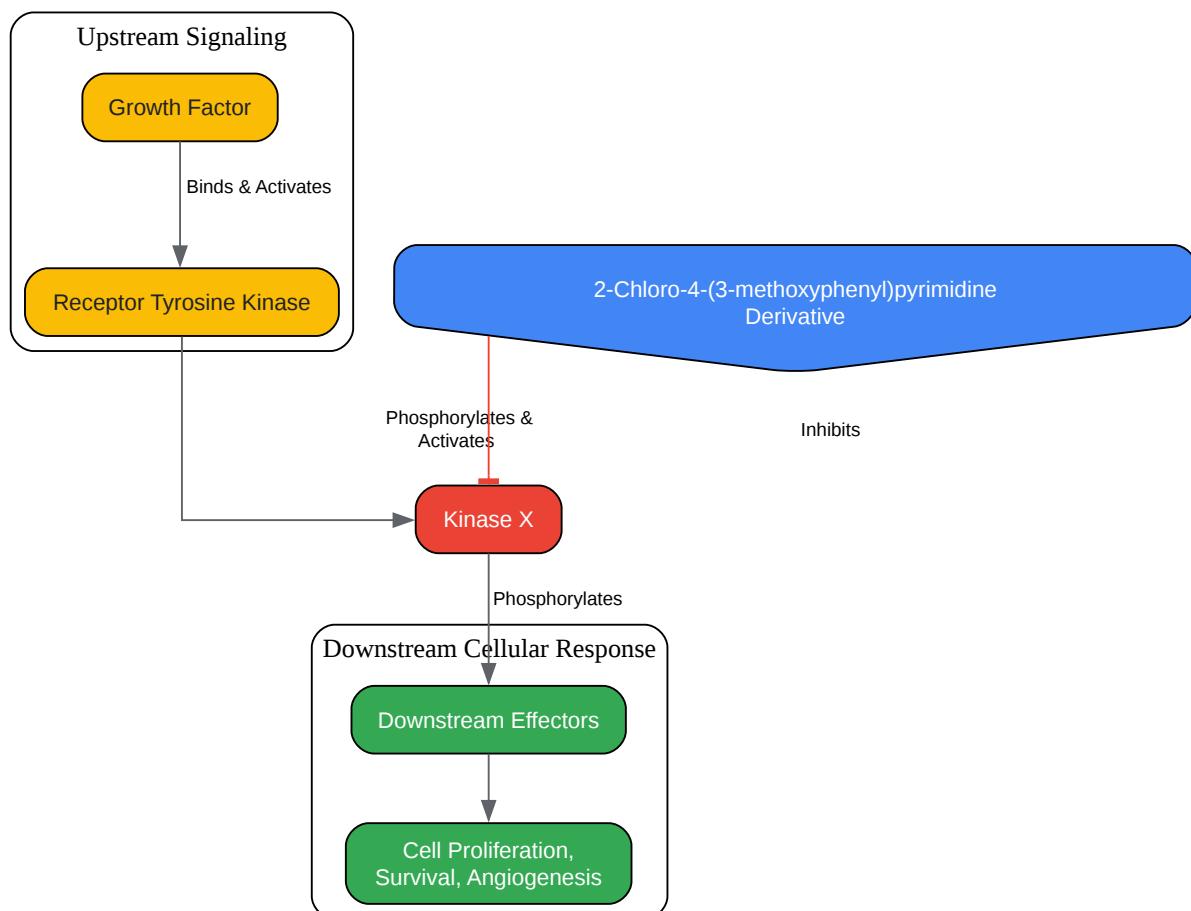
- Treat the pyrimidine-2,4-dione derivative with a chlorinating agent, such as phosphorus oxychloride (POCl_3), under reflux.
- After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess POCl_3 .
- Neutralize the solution with a base, leading to the precipitation of the crude product.
- Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain **2-Chloro-4-(3-methoxyphenyl)pyrimidine**.

Potential Biological Activity and Applications

While specific biological data for **2-Chloro-4-(3-methoxyphenyl)pyrimidine** is not extensively documented, the pyrimidine core is a well-established pharmacophore in drug discovery. Derivatives of 2-chloropyrimidine are frequently utilized as intermediates in the synthesis of kinase inhibitors.

Kinase Inhibition

The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing fragments to target the ATP-binding site of protein kinases. Many kinase inhibitors feature a substituted pyrimidine scaffold that forms key hydrogen bond interactions within the kinase hinge region.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Representative Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a pyrimidine-based compound against a target kinase.

Materials:

- Target kinase enzyme
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (**2-Chloro-4-(3-methoxyphenyl)pyrimidine derivative**) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well assay plates
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
- Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).
- Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells to initiate the reaction.
- ATP Addition: Add ATP to the wells to start the phosphorylation reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or ATP remaining.
- Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Conclusion

2-Chloro-4-(3-methoxyphenyl)pyrimidine is a valuable building block in synthetic and medicinal chemistry. Its utility lies in the reactivity of the 2-chloro position, which allows for the straightforward synthesis of a wide array of substituted pyrimidine derivatives. While direct biological data for this specific compound is sparse, its structural motifs are present in numerous biologically active molecules, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers in the synthesis and evaluation of novel compounds derived from this versatile intermediate. Further investigation is warranted to fully elucidate the biological potential of **2-Chloro-4-(3-methoxyphenyl)pyrimidine** and its derivatives.

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References

- 1. 499195-50-5 Cas No. | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Chloro-4-(3-methoxyphenyl)pyrimidine IUPAC name and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1352573#2-chloro-4-\(3-methoxyphenyl\)pyrimidine-iupac-name-and-cas-number](https://www.benchchem.com/product/b1352573#2-chloro-4-(3-methoxyphenyl)pyrimidine-iupac-name-and-cas-number)]

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